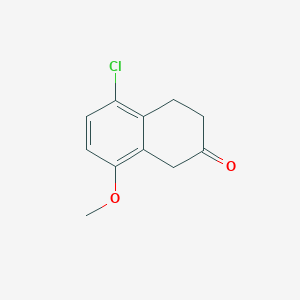

5-Chloro-8-methoxyl-2-tetralone

Description

Significance of Tetralone Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The tetralone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, represents a cornerstone in the fields of organic synthesis and medicinal chemistry. benthamdirect.comresearchgate.netingentaconnect.comeurekaselect.comnih.gov These structures are not merely synthetic curiosities; they are integral components of numerous natural products and serve as versatile building blocks for a vast array of complex molecules. benthamdirect.comresearchgate.netingentaconnect.comeurekaselect.comnih.govsemanticscholar.org Their reactivity makes them ideal starting materials for constructing diverse heterocyclic compounds and pharmaceuticals. benthamdirect.comresearchgate.netingentaconnect.comeurekaselect.com

In medicinal chemistry, the tetralone motif is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Derivatives of tetralone have been instrumental in the development of various therapeutic agents, including antibiotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's. benthamdirect.comresearchgate.netingentaconnect.comeurekaselect.com The structural framework of tetralone allows for extensive modification, enabling chemists to fine-tune the biological activity and properties of the resulting molecules. researchgate.net

Contextualization of Halogenated and Methoxylated Tetralone Derivatives in Synthetic Chemistry

The strategic placement of halogen and methoxy (B1213986) groups on the tetralone ring system significantly influences the molecule's reactivity and biological profile. Halogenation, the introduction of a halogen atom such as chlorine, can alter a molecule's electronic properties, lipophilicity, and metabolic stability. This is a common strategy in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Similarly, methoxylation, the addition of a methoxy group (-OCH3), can impact a molecule's polarity and hydrogen bonding capabilities. The methoxy group is a key feature in many biologically active compounds and natural products. google.comorgsyn.org For instance, 6-methoxy-1-tetralone (B92454) is a crucial intermediate in the synthesis of various steroid drugs. google.com The presence of these functional groups provides synthetic handles for further chemical transformations, allowing for the construction of more complex molecular architectures. Several synthetic methods have been developed for methoxy-substituted tetralones, highlighting their importance as intermediates. asianpubs.orgresearchgate.netrepec.org

Research Trajectory and Scientific Interest in 5-Chloro-8-methoxyl-2-tetralone

The specific compound, this compound, emerges from the confluence of the established importance of the tetralone scaffold and the strategic functionalization with chloro and methoxy groups. While extensive research has been conducted on various tetralone derivatives, the unique substitution pattern of this particular molecule has sparked dedicated scientific inquiry.

Research interest in this compound is driven by its potential as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For example, related structures have shown promise in the development of treatments for colorectal cancer by modulating specific signaling pathways. nih.govmdpi.com The synthesis of this compound itself presents a chemical challenge, and the development of efficient synthetic routes is an active area of research. The exploration of its reactivity and its utility as a building block for more complex molecules continues to be a focal point for organic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYGBVYIWWOBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CC(=O)CCC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570728 | |

| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136949-71-8 | |

| Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 8 Methoxyl 2 Tetralone and Analogues

Exploration of Established Routes for 2-Tetralone (B1666913) Core Synthesis

The 2-tetralone framework is a common structural motif, and several synthetic strategies have been developed for its construction. These methods often involve the transformation of readily available aromatic precursors.

Birch Reduction Strategies Applied to Aromatic Precursors

The Birch reduction is a powerful method for the partial reduction of aromatic rings, providing access to dihydroaromatic compounds that can be further elaborated into 2-tetralones. masterorganicchemistry.comkhanacademy.orgpearson.com This reaction typically employs an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comkhanacademy.org For the synthesis of methoxy-substituted 2-tetralones, a common precursor is a dimethoxynaphthalene derivative. scispace.comgoogle.com

For instance, the reduction of 1,6-dimethoxynaphthalene (B30794) using sodium in a mixture of ethanol (B145695) and ammonia can yield 5-methoxy-2-tetralone (B30793). google.compatsnap.com The reaction proceeds through the formation of a radical anion, which is subsequently protonated by the alcohol. khanacademy.org The conditions of the Birch reduction, such as temperature and the choice of metal and proton source, can be tuned to optimize the yield and selectivity of the desired product. huji.ac.ilbaranlab.org A Chinese patent describes a process for preparing 5-methoxy-2-tetralone by reducing 1,6-dimethoxynaphthalene with metallic sodium in an ethanol and ammonia medium at 15–35 °C. google.com

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions offer a direct approach to constructing the bicyclic core of 2-tetralones. One effective method involves the cyclization of δ-aryl-β-dicarbonyl substrates. nih.govrsc.org These reactions can be mediated by radical initiators, such as manganese(III) acetate (B1210297) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). nih.govrsc.org

When δ-aryl-β-dicarbonyl compounds with electron-releasing groups on the aromatic ring are treated with manganese(III) acetate, they undergo efficient oxidative cyclization to form β-tetralones. rsc.org The use of CAN in methanol (B129727) can lead to the formation of α-methoxylated β-tetralones. rsc.org Computational studies have shown that the success of these cyclizations depends on the stability of the resulting cyclohexadienyl radical intermediates. nih.gov

Rearrangement Reactions Involving Epoxides of 1-Tetralones

The rearrangement of epoxides derived from 1-tetralones provides a valuable route to 2-tetralones, effectively transposing the ketone functionality. mdpi.compsu.edu This method is particularly useful as 1-tetralones are often more readily available than their 2-tetralone counterparts. psu.edu The process typically involves the epoxidation of a 3,4-dihydronaphthalene intermediate, which is itself derived from a 1-tetralone (B52770), followed by an acid-catalyzed rearrangement of the resulting epoxide. mdpi.compsu.edumasterorganicchemistry.com

For example, a 1-tetralone can be converted to the corresponding 1-benzyl-3,4-dihydronaphthalene, which is then epoxidized using an agent like m-chloroperbenzoic acid (m-CPBA). psu.edu The subsequent treatment of the epoxide with a Lewis acid, such as boron trifluoride etherate, or a protic acid induces a rearrangement to afford the 2-tetralone. mdpi.compsu.edu This transformation can proceed in high yield and offers a complementary approach to other synthetic methods. psu.edu

Alternative Preparative Techniques for Substituted Tetralones

Several other methods have been reported for the synthesis of the 2-tetralone core. These include routes starting from diazoketones and o-hydroxybenzaldehyde precursors. google.comorganic-chemistry.org

Targeted Synthesis of 5-Chloro-8-methoxyl-2-tetralone

The specific synthesis of this compound requires careful consideration of precursor design to install the desired substituents at the correct positions on the aromatic ring.

Strategic Precursor Selection and Design

A plausible synthetic route to this compound can be envisioned starting from appropriately substituted precursors. One potential strategy involves a Friedel-Crafts acylation reaction. A recent patent describes the synthesis of 5-methoxy-2-tetralone starting from 3-methoxyphenylacetic acid. patsnap.comgoogle.com This acid is first converted to its acid chloride using thionyl chloride. patsnap.comgoogle.com Subsequent reaction with ethylene (B1197577) in the presence of a catalyst can lead to the formation of the tetralone ring system. patsnap.comgoogle.com

To adapt this for the synthesis of the target molecule, one could start with a precursor that already contains the chloro and methoxy (B1213986) substituents in the desired orientation. For example, a substituted phenylacetic acid, such as (2-chloro-5-methoxyphenyl)acetic acid, could serve as a key starting material. The conversion of this precursor to the corresponding acid chloride followed by an intramolecular Friedel-Crafts cyclization would be a direct approach to the tetralone core. Alternatively, an intermolecular Friedel-Crafts reaction with a suitable two-carbon synthon could also be explored.

The table below outlines a potential synthetic approach based on established methodologies.

Table 1: Potential Synthetic Strategy for this compound

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

| 1 | Acylation | 3-Methoxyphenylacetic acid | Thionyl chloride, catalyst | 3-Methoxyphenylacetyl chloride |

| 2 | Cyclization | 3-Methoxyphenylacetyl chloride | Ethylene, catalyst | 5-Methoxy-2-tetralone |

This table illustrates a general strategy that could be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Another patented method describes the synthesis of 5-methoxy-2-tetralone from 1,6-dihydroxynaphthalene, which is methylated using dimethyl sulfate (B86663) before undergoing reduction with metallic sodium. patsnap.com This highlights that the strategic placement of functional groups on the naphthalene (B1677914) core is a viable approach for accessing substituted tetralones.

The Vilsmeier reaction on methoxy-substituted 2-tetralones has also been investigated, leading to chlorobisformylnaphthalenes, demonstrating a method for introducing chloro and formyl groups onto the naphthalene system. ias.ac.in

Regioselective Halogenation Techniques for the Chloro Moiety

The introduction of a chlorine atom at the C-5 position of an 8-methoxyl-2-tetralone core is a critical step that relies on the principles of electrophilic aromatic substitution. The electron-donating methoxy group at the C-8 position is a powerful ortho- and para-directing group, activating the aromatic ring for substitution at the C-5 (para) and C-7 (ortho) positions. Achieving high regioselectivity for the desired C-5 chloro isomer over the C-7 isomer is paramount.

Several modern halogenating systems can be employed to achieve this transformation. The choice of reagent and reaction conditions is crucial for controlling the regiochemical outcome. Direct chlorination using molecular chlorine can lead to mixtures and over-halogenation. Therefore, milder and more selective reagents are preferred.

Key Reagents and Strategies:

N-Chlorosuccinimide (NCS): NCS is a widely used source of electrophilic chlorine. Its reactivity can be tuned by the choice of solvent and the use of an acid catalyst. Protic solvents like acetic acid can facilitate the reaction, while non-polar solvents may require longer reaction times or higher temperatures.

Sulfuryl Chloride (SO₂Cl₂): In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), sulfuryl chloride can act as an effective chlorinating agent for activated aromatic rings. The catalyst enhances the electrophilicity of the chlorine species.

Palladium-Catalyzed C-H Activation: A more advanced strategy involves the use of palladium catalysts to direct halogenation. nih.govresearchgate.net While often used to functionalize C-H bonds ortho to a directing group, specific ligand and oxidant combinations can influence regioselectivity on complex scaffolds. nih.govresearchgate.net

The regioselectivity is often governed by a combination of electronic and steric factors. While both C-5 and C-7 are electronically activated, the C-5 position is generally less sterically hindered, which can be exploited to favor the formation of the 5-chloro product. Careful optimization of temperature, catalyst loading, and reaction time is necessary to maximize the yield of the desired isomer.

Table 1: Comparison of Potential Chlorination Systems for 8-Methoxyl-2-Tetralone

| Chlorinating Agent | Typical Catalyst/Solvent System | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetic Acid or Acetonitrile | Mild conditions, good for activated rings. | May require optimization to maximize C-5 vs. C-7 selectivity. |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane with AlCl₃ or FeCl₃ | Highly reactive, can be effective for less activated systems. | Risk of over-chlorination; catalyst can be difficult to handle. |

| Hydrochloric Acid / Hydrogen Peroxide | Aqueous or organic solvent mixtures | "Green" reagents, environmentally benign. | Often requires specific catalysts and conditions to be effective; may lack selectivity. |

Introduction and Functionalization of the Methoxy Group

In the synthesis of this compound, the methoxy group is typically incorporated from the outset by using a commercially available, methoxy-substituted starting material. This approach is generally more efficient than attempting to introduce the methoxy group onto a pre-formed tetralone ring.

A common and effective strategy begins with 3-methoxyphenylacetic acid. google.compatsnap.com This precursor already contains the required methoxy group in the correct position relative to the eventual point of cyclization. The synthesis proceeds through the formation of an acyl chloride, followed by a Friedel-Crafts type reaction.

Synthetic Sequence from 3-Methoxyphenylacetic Acid:

Acid Chloride Formation: 3-Methoxyphenylacetic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding 3-methoxyphenylacetyl chloride. patsnap.com N,N-dimethylformamide (DMF) is often used as a catalyst for this transformation. patsnap.com

Friedel-Crafts Acylation/Cyclization: The resulting acyl chloride undergoes an intramolecular Friedel-Crafts acylation. A common method involves reaction with ethylene in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). orgsyn.org This reaction first forms a β-keto acyl chloride intermediate which then cyclizes onto the activated aromatic ring to form the 2-tetralone skeleton, yielding 8-methoxy-2-tetralone.

Optimization of Reaction Conditions and Yields in 2-Tetralone Synthesis

Key Optimization Parameters:

Catalyst: The choice and amount of Lewis acid catalyst are crucial. Aluminum chloride (AlCl₃) is a classic and powerful catalyst for this reaction. nih.gov However, alternatives like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be effective, sometimes offering milder conditions and easier workup. researchgate.net Over- or under-loading the catalyst can lead to side reactions or incomplete conversion.

Solvent: The solvent must be inert to the highly reactive Friedel-Crafts conditions. Traditional solvents include carbon disulfide (CS₂), which is an excellent solvent but toxic, and nitrobenzene, which can improve yields due to its high dielectric constant but is difficult to remove. numberanalytics.comorgsyn.org Dichloromethane is a more common and practical choice. nih.gov In some cases, a large excess of the acylating agent or a specialized solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can promote the reaction without a traditional Lewis acid. organic-chemistry.org

Temperature: Friedel-Crafts reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and prevent side reactions such as rearrangement or polymerization. orgsyn.org A gradual warming to room temperature or gentle heating may be required to drive the reaction to completion. orgsyn.org Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and temperature profile. orgsyn.org

Table 2: Influence of Reaction Parameters on Friedel-Crafts Cyclization for Tetralone Synthesis

| Parameter | Condition A | Condition B | Observed Effect on Yield/Purity |

|---|---|---|---|

| Catalyst | AlCl₃ (1.1 eq) | AlCl₃ (2.5 eq) | Higher catalyst loading can increase reaction rate but may also promote byproduct formation. Optimal loading is substrate-dependent. |

| Solvent | Dichloromethane | Nitrobenzene | Nitrobenzene's high dielectric constant can stabilize the acylium ion intermediate, potentially increasing yields for less reactive substrates. numberanalytics.com |

| Temperature | 0 °C to 25 °C | 60 °C | Higher temperatures can accelerate the reaction but increase the risk of decomposition and side reactions, lowering purity. datapdf.com |

| Reaction Time | 3 hours | 24 hours | Prolonged reaction times may be necessary for complete conversion but can also lead to product degradation. Progress should be monitored. orgsyn.org |

Advanced Purification Protocols for Compound Isolation (e.g., recrystallization, column chromatography)

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. illinois.eduquora.com

Recrystallization: This technique is ideal for removing small amounts of impurities and can yield highly pure crystalline material. The principle relies on the differential solubility of the compound and impurities in a chosen solvent system at different temperatures. illinois.edu

Solvent Selection: An ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Common solvents for tetralone derivatives include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane (B92381) or toluene/hexane.

Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. Impurities tend to remain in the mother liquor. The pure crystals are then isolated by filtration. google.com

Column Chromatography: When recrystallization is ineffective, or when separating a complex mixture of products (such as isomers), column chromatography is the method of choice. youtube.comresearchgate.net

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for purifying moderately polar compounds like tetralones.

Mobile Phase (Eluent): A solvent system is chosen that provides good separation between the target compound and its impurities on a TLC plate. For tetralones, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Procedure: The column is packed with silica gel slurried in the eluent. The crude product, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the column. youtube.com The eluent is then passed through the column, and the separated components are collected in sequential fractions as they exit the column. The polarity of the eluent can be gradually increased (gradient elution) to improve separation efficiency. researchgate.net Fractions containing the pure product are identified by TLC, combined, and the solvent is removed by rotary evaporation. orgsyn.org

Table 3: Typical Column Chromatography Conditions for Tetralone Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides a high surface area for separation based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | Non-polar components elute first, followed by more polar components. The gradient allows for efficient separation of compounds with different polarities. |

| Loading Method | Wet loading (dissolved in minimal eluent) | Ensures an even band at the start of the separation, leading to better resolution. |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization | Used to analyze collected fractions and identify those containing the pure target compound. |

Elucidation of Chemical Reactivity and Transformative Pathways of 5 Chloro 8 Methoxyl 2 Tetralone

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of 5-Chloro-8-methoxyl-2-tetralone is largely dictated by the interplay of its substituent groups on the aromatic ring and the aliphatic ketone portion. The chlorine and methoxy (B1213986) groups, positioned at C-5 and C-8 respectively, significantly influence the electron density of the aromatic system and direct the course of substitution reactions.

Reactivity Profile at the Halogen Atom

The chlorine atom at the C-5 position is generally unreactive towards typical nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-donating effect of the adjacent methoxy group, which increases the electron density of the aromatic ring and disfavors the addition of a nucleophile. However, under forcing conditions or with specialized catalytic systems, displacement of the chloro group may be achievable, though such transformations are not commonly reported.

Transformations Involving the Methoxy Functional Group

The methoxy group at C-8 is an ether linkage and can be subject to cleavage under strong acidic conditions, typically using reagents like hydrogen bromide (HBr) or boron tribromide (BBr₃). This reaction would yield the corresponding 8-hydroxy-5-chloro-2-tetralone, a phenol (B47542) derivative. The presence of the electron-withdrawing carbonyl group in the adjacent ring can influence the conditions required for this dealkylation reaction.

Electronic and Steric Influence of Substituents on Reaction Pathways

The electronic effects of the substituents are paramount in directing electrophilic aromatic substitution reactions. The 8-methoxy group is a powerful activating and ortho-, para-directing group, while the 5-chloro group is a deactivating but also ortho-, para-directing group. In this case, the directing effects are synergistic. The position most activated towards electrophilic attack would be C-7, which is ortho to the methoxy group and meta to the chloro group. The C-6 position is sterically hindered by the adjacent chloro group and the fused aliphatic ring.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | C-5 | Deactivating (Inductive) | Ortho, Para |

| -OCH₃ | C-8 | Activating (Resonance) | Ortho, Para |

| -C=O (in fused ring) | C-2 | Deactivating | Meta (to aromatic ring) |

Theoretical studies on similarly substituted aromatic systems suggest that the combination of these groups leads to a nuanced reactivity map, where specific electrophiles may favor different positions based on both electronic demand and steric accessibility. eurjchem.com

Reduction Chemistry of the Carbonyl Moiety

The ketone at the C-2 position is a versatile handle for a variety of chemical transformations, most notably reduction reactions to form the corresponding alcohol or complete deoxygenation to the methylene (B1212753) group.

Formation of Corresponding Alcohol Derivatives

The reduction of the carbonyl group in this compound to the corresponding secondary alcohol, 5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, can be readily achieved using a variety of reducing agents. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. The choice of reagent can be critical if other functional groups sensitive to reduction are present.

Biocatalytic reductions have also been explored for related 2-tetralone (B1666913) structures. researchgate.net For instance, studies using fungi like Didymosphaeria igniaria have shown the potential for enantioselective reduction of 2-tetralones, yielding chiral alcohols. researchgate.net While specific data for the 5-chloro-8-methoxy derivative is not detailed, these findings suggest that enzymatic systems could be employed to produce enantiomerically enriched alcohol derivatives. researchgate.net

Selective Reduction Methodologies

Achieving selective reduction is crucial in multi-functionalized molecules. For the reduction of the ketone to the alcohol without affecting the chloro or methoxy groups, mild reducing agents are preferred.

Table 2: Common Methodologies for the Reduction of 2-Tetralones

| Reagent/Method | Product | Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Alcohol | Methanol (B129727)/Ethanol (B145695), room temp. | Standard, mild, and selective for ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Alcohol | THF/Ether, 0°C to room temp. | Powerful, less selective, requires anhydrous conditions. |

| Clemmensen Reduction (Zn(Hg), HCl) | Alkane | Reflux | Harsh acidic conditions, may affect the methoxy group. thieme-connect.de |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | Alkane | High temperature (e.g., in ethylene (B1197577) glycol) | Harsh basic conditions, generally well-tolerated by ethers. thieme-connect.de |

| Biocatalysis (D. igniaria) | Chiral Alcohol | Aqueous medium | Offers potential for high enantioselectivity. researchgate.net |

For complete deoxygenation to form 5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene, classic methods like the Clemmensen or Wolff-Kishner reductions can be employed. thieme-connect.de The Clemmensen reduction, using amalgamated zinc and hydrochloric acid, is performed under strongly acidic conditions which could potentially cleave the methoxy ether. thieme-connect.de The Wolff-Kishner reduction, involving the formation of a hydrazone followed by base-catalyzed decomposition at high temperatures, is conducted under harsh basic conditions but would likely leave the methoxy and chloro groups intact. thieme-connect.de

Oxidation Studies of the Tetralone System

The tetralone core, characterized by a ketone on a saturated six-membered ring fused to an aromatic ring, presents several sites susceptible to oxidation. While specific oxidation studies on this compound are not extensively documented in the reviewed literature, the reactivity of analogous methoxy-tetralone systems provides significant insight.

Transformations involving the oxidation of related tetralone derivatives often target the benzylic positions or the saturated carbon framework. For instance, in the multi-step synthesis of 8-methoxy-1-tetralone from 5-methoxy-1-tetralone, an oxidation step is crucial. lookchem.comresearchgate.net One key transformation involves the oxidation of a tetraol intermediate using Jones reagent (chromium trioxide in aqueous sulfuric acid) to yield the corresponding tetralone in high yield (87%). lookchem.comresearchgate.netlookchem.com This indicates that the tetralone ketone can be formed via oxidation of a secondary alcohol at that position.

Furthermore, oxidation can lead to aromatization of the saturated ring, transforming the tetralone into a naphthalene (B1677914) derivative. This is often observed as a side reaction or a deliberate synthetic step. For example, during the Vilsmeier reaction of 6-methoxy-2-tetralone (B1345760), the intermediate is susceptible to aerial oxidation, which drives the formation of a fully aromatic naphthalene system. ias.ac.in This suggests that under certain oxidative conditions, this compound could be converted to a substituted naphthol or naphthyl ether.

Derivatization Strategies for Structural Diversification

The presence of a ketone and adjacent methylene groups makes this compound a prime candidate for a variety of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Functionalization at Alpha-Positions to the Ketone

The carbon atoms alpha to the carbonyl group (C1 and C3) are activated and serve as primary sites for functionalization. The Vilsmeier-Haack reaction, for instance, has been effectively applied to related 2-tetralone systems. ias.ac.in When 6-methoxy-2-tetralone and 7-methoxy-2-tetralone (B1200426) are treated with a Vilsmeier reagent (phosphorus oxychloride and dimethylformamide), they undergo a chlorobisformylation reaction. ias.ac.in This process involves initial formylation at the alpha-position, followed by dehydration, further formylation, and aromatization to yield 1,3-bisformyl-2-chloronaphthalene derivatives. ias.ac.in This transformation highlights a powerful method for introducing multiple functional groups and constructing a naphthalene core from a tetralone precursor.

| Starting Material | Reaction | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-tetralone | Vilsmeier-Haack (POCl₃, DMF) | 1,3-bisformyl-2-chloro-6-methoxynaphthalene | α,α'-diformylation, chlorination, aromatization | ias.ac.in |

| 7-Methoxy-2-tetralone | Vilsmeier-Haack (POCl₃, DMF) | 1,3-bisformyl-2-chloro-7-methoxynaphthalene | α,α'-diformylation, chlorination, aromatization | ias.ac.in |

Mannich Reactions and Analogous Condensations for Tetralone Derivatives

The Mannich reaction is a classic and powerful method for the aminomethylation of acidic protons, such as those at the alpha-position of a ketone. This reaction has been successfully applied to tetralone scaffolds to produce pharmacologically active compounds. nih.gov Specifically, 5,8-disubstituted 1-tetralones have been used to generate Mannich bases with neuroleptic and analgesic properties. nih.gov

For example, the reaction of an 8-chloro-5-methoxy-1-tetralone with formaldehyde (B43269) and a secondary amine like morpholine (B109124) or pyrrolidine (B122466) would introduce an aminomethyl group at the C2 position. Although the starting material in this documented case is a 1-tetralone (B52770), the principle of reacting at the alpha-position to the ketone is directly applicable to 2-tetralones. The reactivity of the alpha-methylene groups in this compound makes it a suitable substrate for such condensations. The reaction introduces a basic nitrogenous side chain, significantly altering the molecule's physicochemical properties. nih.govpsu.edu Steric factors are known to play a significant role in the course of the Mannich reaction. psu.edu

| Tetralone Precursor | Amine | Product | Reported Activity | Reference |

|---|---|---|---|---|

| 8-Chloro-5-methoxy-1-tetralone | Morpholine | 8-Chloro-5-methoxy-2-morpholinomethyl-1-tetralone | Neuroleptic | nih.gov |

| 8-Chloro-5-methoxy-1-tetralone | Pyrrolidine | 8-Chloro-5-methoxy-2-pyrrolidinomethyl-1-tetralone | Analgesic | nih.gov |

Approaches to Fused Heterocyclic Architectures

The tetralone skeleton is a valuable building block for the synthesis of more complex, fused heterocyclic systems, which are prevalent motifs in pharmaceuticals. nih.gov Synthetic strategies often leverage the ketone functionality for cyclization reactions. An aromatization-driven acyl transfer-annulation reaction has been demonstrated to convert heteroaryl ketones into N-fused heterocycles. nih.gov This type of transformation involves an initial spiroannulation at the ketone, followed by an intramolecular acyl transfer. nih.gov

By analogy, this compound could serve as a precursor for fused heterocyclic architectures. For example, functionalization at the C1 or C3 position with a group containing a nucleophile could facilitate an intramolecular condensation with the C2 ketone. Subsequent dehydration or rearrangement could lead to the formation of fused systems like indeno[2,1-b]thiophenes, furo[3,2-b]naphthalenes, or other related polycyclic structures, depending on the nature of the introduced functional group. The development of such synthetic transformations is a key area of interest for creating novel molecular scaffolds from readily available tetralones. nih.gov

Stereochemical Investigations in Chemical Transformations

Chemical transformations involving this compound can have significant stereochemical implications. The molecule itself is achiral, but reactions at the alpha-positions (C1 or C3) can create a new stereocenter. For instance, the Mannich reaction described for the analogous 1-tetralone introduces a substituent at the C2 position, rendering this carbon chiral. nih.gov Unless a chiral catalyst or auxiliary is employed, such reactions would typically result in the formation of a racemic mixture of enantiomers.

The stereochemistry of the resulting derivatives is often critical for their biological activity. Structure-activity relationship studies of tetralone Mannich bases have shown that potency can be highly dependent on the specific three-dimensional arrangement of the substituents. nih.gov Therefore, controlling the stereochemical outcome of reactions on the tetralone ring is a crucial aspect of medicinal chemistry programs. Future investigations would likely focus on the development of asymmetric syntheses to access single enantiomers of this compound derivatives, allowing for a more precise evaluation of their biological profiles.

Advanced Spectroscopic Characterization in Synthetic Organic Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 5-Chloro-8-methoxyl-2-tetralone, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are anticipated for the different proton environments. The aromatic protons are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns dictated by their substitution on the aromatic ring. The methoxy (B1213986) group protons would present as a sharp singlet, likely around δ 3.8-4.0 ppm. The aliphatic protons of the tetralone ring system would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbon adjacent to the carbonyl group (C3) and the benzylic protons (C4) would likely resonate in the range of δ 2.5-3.5 ppm. The protons at the C1 position, adjacent to the chlorine-bearing carbon, would also fall within this region, with their exact chemical shifts influenced by the anisotropic effects of the aromatic ring and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon (C2) is expected to be the most downfield signal, typically appearing in the range of δ 195-210 ppm. The aromatic carbons would resonate between δ 110 and 160 ppm, with the carbon bearing the methoxy group (C8) and the chlorine atom (C5) showing characteristic shifts. The carbon of the methoxy group itself would appear further upfield, generally between δ 55-60 ppm. The aliphatic carbons of the tetralone ring (C1, C3, and C4) would be found in the upfield region of the spectrum, typically between δ 20-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | 2.8 - 3.2 | 30 - 40 |

| C3-H | 2.6 - 3.0 | 35 - 45 |

| C4-H | 2.9 - 3.3 | 25 - 35 |

| C6-H | 6.8 - 7.2 | 115 - 125 |

| C7-H | 7.0 - 7.4 | 120 - 130 |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| C2 (C=O) | - | 195 - 210 |

| C5-Cl | - | 125 - 135 |

| C8-O | - | 150 - 160 |

| C4a | - | 130 - 140 |

| C8a | - | 135 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent absorption band is expected to be from the carbonyl (C=O) stretching vibration of the tetralone ring, which typically appears in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give rise to a strong absorption band around 1250-1200 cm⁻¹ (asymmetric) and a weaker one near 1050-1000 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹, although its identification can sometimes be challenging due to other overlapping absorptions.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Methoxy C-O | Asymmetric Stretching | 1200 - 1250 |

| Methoxy C-O | Symmetric Stretching | 1000 - 1050 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass for the molecular ion [M]⁺ of C₁₁H₁₁ClO₂ would be approximately 210.0448 g/mol . The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for tetralones include α-cleavage adjacent to the carbonyl group and retro-Diels-Alder reactions. The loss of fragments such as CO, CH₃, OCH₃, and Cl would lead to the formation of characteristic daughter ions, further confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The aromatic ring and the carbonyl group constitute the primary chromophores. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, are expected in the shorter wavelength region (around 200-280 nm). The n → π* transition of the carbonyl group, which is formally forbidden and thus of lower intensity, is expected to appear at a longer wavelength (around 300-340 nm). The substitution pattern on the aromatic ring, including the chloro and methoxy groups, will influence the exact position and intensity of these absorption maxima (λ_max).

Strategic Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The tetralone scaffold, a bicyclic system combining a benzene (B151609) ring with a cyclohexanone (B45756), serves as a versatile starting point for the elaboration of more complex structures. The reactivity of the ketone and the activated aromatic ring allows for a variety of chemical transformations.

The general utility of tetralones as building blocks is well-established in the synthesis of polycyclic systems, including steroids and other natural products. The specific substitution pattern of 5-Chloro-8-methoxyl-2-tetralone makes it a potentially valuable precursor for compounds with specific electronic and steric requirements.

Intermediacy in Natural Product Total Synthesis

The synthesis of natural products is a significant driver of innovation in organic chemistry. Tetralones are frequently employed as starting materials or key intermediates in the total synthesis of various natural products due to their rigid bicyclic structure and versatile functional handles.

Research has demonstrated the utility of methoxy-substituted α-tetralones in the synthesis of diterpenes and sesquiterpenes. For instance, 5-methoxy-α-tetralone has been explored as a starting material in synthetic approaches toward veadeiroic acid, a diterpene with a rare cleistanthane skeleton, and the complex diterpene triptolide. researchgate.net Similarly, it has been used in the synthesis of sesquiterpenes like cacalol. researchgate.net

Although direct involvement of this compound in these specific syntheses has not been reported, its structural features suggest it could serve as a valuable analog. The chloro substituent could potentially influence the stereochemical outcome of key reactions or provide a handle for further functionalization, leading to novel analogs of these natural products. The synthesis of a potential intermediate for 11-deoxydaunomycinone has also been explored using 5-methoxy-α-tetralone. researchgate.net

| Natural Product Class | Example(s) | Role of Related Tetralones (e.g., 5-methoxy-α-tetralone) |

| Diterpenes | Veadeiroic acid, Triptolide | Starting material for constructing the core ring system. researchgate.net |

| Sesquiterpenes | Cacalol | Precursor for the synthesis of the sesquiterpene framework. researchgate.net |

Anthracyclines are a class of potent anticancer agents characterized by a tetracyclic ring system. The synthesis of the aglycone portion of these antibiotics often involves the construction of a substituted tetralone intermediate. While there is no specific literature detailing the use of this compound in this context, the general synthetic strategies for anthracyclines often rely on building blocks that can be elaborated into the final tetracyclic structure. The substitution pattern of this compound could potentially be leveraged to construct specific anthracycline analogs with modified biological activity or improved pharmacological properties.

Precursor for Advanced Pharmaceutical Intermediates

The tetralone motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability to modify the substitution pattern on the tetralone ring allows for the fine-tuning of a compound's biological activity.

Tetralone derivatives have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents. The specific substituents on the tetralone ring play a crucial role in determining the biological activity and target selectivity. The presence of a chlorine atom, a common substituent in many approved drugs, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The combination of a chloro and a methoxy (B1213986) group in this compound could lead to the development of novel drug candidates with unique biological profiles. For instance, a derivative of neocryptolepine, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown promising cytotoxicity against colorectal cancer cells, highlighting the potential of this substitution pattern in drug design. google.com

One of the most significant applications of a structurally similar compound, 5-methoxy-2-tetralone (B30793), is its role as a key intermediate in the synthesis of rotigotine (B252) hydrochloride. google.compatsnap.comnih.gov Rotigotine is a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease. patsnap.com The synthesis of rotigotine typically involves the reductive amination of 5-methoxy-2-tetralone. mdpi.com

Given this well-established synthetic route, this compound represents a valuable precursor for the synthesis of novel rotigotine analogs. The introduction of a chlorine atom on the aromatic ring could modulate the drug's affinity for dopamine receptors, alter its metabolic stability, or introduce new pharmacological properties. The development of new treatments for neurodegenerative diseases is an active area of research, and the synthesis of novel analogs of existing drugs is a common strategy. nih.gov

| Drug/Drug Class | Disease | Role of Tetralone Intermediate |

| Rotigotine | Parkinson's Disease | 5-Methoxy-2-tetralone is a key precursor for the synthesis of the active pharmaceutical ingredient. google.compatsnap.comnih.gov |

| Potential Rotigotine Analogs | Neurodegenerative Diseases | This compound could serve as a starting material for novel analogs with modified properties. |

Integration into Total Synthesis Schemes of Biologically Relevant Molecules

The strategic incorporation of functionalized building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. Aryl-substituted tetralones, such as 5-Chloro-8-methoxy-2-tetralone, are recognized as valuable synthons due to the versatile reactivity of their bicyclic core. The chloro and methoxy substituents on the aromatic ring, combined with the ketone in the saturated ring, offer multiple sites for chemical modification, making them attractive intermediates for the synthesis of natural products and other biologically significant molecules.

However, a thorough review of peer-reviewed scientific literature reveals a notable absence of specific examples where 5-Chloro-8-methoxy-2-tetralone has been explicitly integrated into the total synthesis of biologically relevant molecules. While the broader class of methoxy-tetralones and chloro-tetralones serves as crucial intermediates in various synthetic campaigns, the application of this particular isomer remains undocumented in accessible research. For instance, related compounds like 5-methoxy-6-chlorotetralone have been utilized as key precursors in the total synthesis of spirobisnaphthalene natural products such as Sch 53825. nih.gov Similarly, non-chlorinated analogs like 5-methoxy-2-tetralone are important intermediates in the preparation of pharmaceuticals for treating conditions like Parkinson's syndrome. google.com

The potential utility of 5-Chloro-8-methoxy-2-tetralone in synthetic schemes can be inferred from the reactivity of its constituent functional groups. The ketone at the C-2 position allows for a range of transformations, including nucleophilic additions, alpha-functionalization, and reductive aminations. The chlorinated aromatic ring is primed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for carbon-carbon bond formation. The methoxy group can influence the regioselectivity of electrophilic aromatic substitution or be demethylated to reveal a phenol (B47542), providing another handle for further functionalization.

Despite these synthetically advantageous features, there are currently no published total synthesis routes that leverage 5-Chloro-8-methoxy-2-tetralone as a starting material or key intermediate. Consequently, detailed research findings or data tables illustrating its role in constructing complex, biologically active molecules cannot be provided at this time. Future research may yet uncover applications for this specific building block, but as of now, its integration into such synthetic endeavors has not been reported in the scientific literature.

Computational and Theoretical Investigations of 5 Chloro 8 Methoxyl 2 Tetralone

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT calculations to determine a molecule's optimized geometry and various electronic properties. For 5-Chloro-8-methoxy-2-tetralone, DFT studies would provide crucial insights into its fundamental characteristics.

Geometric Properties: DFT calculations would be used to find the most stable three-dimensional conformation of the molecule. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy structure. While no specific data exists for 5-Chloro-8-methoxy-2-tetralone, studies on related tetralone derivatives utilize DFT for this purpose. nih.gov For instance, a study on other substituted compounds used DFT to successfully calculate optimized geometries. researchgate.netmdpi.com

Electronic Properties: Key electronic properties that would be derived from DFT calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.govnih.gov The ESP map would visualize the electropositive and electronegative regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Based on General Principles: A DFT analysis would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). The resulting data would be presented in tables, as shown below for illustrative purposes.

Table 1: Hypothetical Geometric Parameters for 5-Chloro-8-methoxy-2-tetralone (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | Value | ||

| C-O (methoxy) | Value | ||

| C=O (ketone) | Value | ||

| C-C-C (aromatic) | Value | ||

| O-C-C (alicyclic) | Value | ||

| C-C-C-C (alicyclic) | Value |

Note: This table is for illustrative purposes only. No published data is available.

Table 2: Hypothetical Electronic Properties for 5-Chloro-8-methoxy-2-tetralone (Illustrative)

| Property | Value (Hartree/eV) |

|---|---|

| Total Energy | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: This table is for illustrative purposes only. No published data is available.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For 5-Chloro-8-methoxy-2-tetralone, MD simulations would reveal its conformational flexibility and its behavior in different solvent environments. This involves calculating the forces between atoms and integrating Newton's equations of motion.

A conformational analysis would identify the most stable conformers (e.g., chair, boat, twist-boat) of the tetralone ring system and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with biological targets. While studies have performed conformational analysis on other tetralone derivatives researchgate.net, no such analysis is available for 5-Chloro-8-methoxy-2-tetralone. Similarly, MD simulations have been used to assess the stability of complexes involving other tetralone derivatives, but not the specific compound . nih.gov

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. The electronic properties calculated using DFT, such as the HOMO-LUMO orbitals and the electrostatic potential map, are central to this analysis.

Frontier Molecular Orbital (FMO) Theory: The locations of the HOMO and LUMO are key predictors of reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The energy of these orbitals helps quantify the molecule's ability to donate or accept electrons.

Electrostatic Potential (ESP): The ESP map provides a visual guide to the charge distribution. Red regions (negative potential) are rich in electrons and are likely sites for electrophilic attack, whereas blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. DFT studies on other complex molecules frequently use ESP maps to identify possible reaction sites. nih.gov

Without specific studies on 5-Chloro-8-methoxy-2-tetralone, any prediction of its reactivity would be purely speculative, based on the general chemical properties of the chloro, methoxy (B1213986), and ketone functional groups attached to the tetralone core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmdpi.com If 5-Chloro-8-methoxy-2-tetralone were part of a series of compounds tested for a specific biological effect, a QSAR model could be developed.

The process involves:

Data Set: Assembling a training set of molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) for each molecule.

Model Building: Using statistical methods to build a regression or classification model that correlates the descriptors with activity.

Validation: Rigorously validating the model's predictive power.

Such a model could then be used to predict the activity of new, unsynthesized analogues of 5-Chloro-8-methoxy-2-tetralone, guiding the design of more potent compounds. QSAR studies have been successfully applied to various tetralone derivatives to explore their therapeutic potential. nih.govresearchgate.netnih.gov However, no QSAR models have been published for analogues of 5-Chloro-8-methoxy-2-tetralone itself.

Research on Biological Interactions and Structure Activity Relationships of 5 Chloro 8 Methoxyl 2 Tetralone Derivatives

Mechanistic Studies of Molecular Target Interactions and Pathways

The biological activity of tetralone derivatives is deeply rooted in their interactions with specific molecular targets, influencing various cellular pathways.

Derivatives of tetralone have been shown to interact with various enzymes and receptors, demonstrating both inhibitory and agonistic activities. For instance, certain E-2-arylmethylene-1-tetralones can effectively bind to the active site of Macrophage Migration Inhibitory Factor (MIF) and inhibit its tautomerase activity. nih.gov This inhibition has downstream effects, reducing inflammatory macrophage activation and the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

In the realm of receptor binding, aminotetralin derivatives have shown significant effects on serotonin (B10506) (5-HT) receptors. Specifically, 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin (8-methoxy-2'-chloro-PAT), an alkylating agent derived from a potent 5-HT agonist, causes an irreversible blockade of 5-HT1 (A and B) binding sites in rat hippocampal membranes. nih.gov This blockade is selective, as the compound showed no effect on 5-HT2, GABA, or benzodiazepine (B76468) binding sites. nih.gov Further studies on indole (B1671886) analogues have identified that compounds like 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole act as potent 5-HT6 receptor agonists. nih.gov

| Derivative Class | Target | Observed Effect | Reference |

| E-2-arylmethylene-1-tetralones | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Inhibition of enzyme activity, reduction of inflammatory macrophage activation. | nih.gov |

| 8-methoxy-2'-chloro-PAT | 5-HT1A and 5-HT1B Receptors | Irreversible blockade of receptor binding sites. | nih.gov |

| 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 Receptors | Agonist activity, influencing receptor affinity and intrinsic activity. | nih.gov |

| 8-methoxy-1-tetralone | Dopamine (B1211576) (DA) and Serotonin (5-HT) Receptors | Serves as a starting material for the synthesis of compounds to study these receptors. | researchgate.net |

The antioxidant potential of tetralone derivatives is an area of growing interest. Some copper(II) complexes incorporating methoxyphenyl groups have been proposed to act as biomimetics of superoxide (B77818) dismutase, an enzyme crucial for antioxidant defense by converting superoxide radicals into less harmful molecules. mdpi.com Furthermore, in-vitro testing of 8-methoxy-1-tetralone, a related compound, has demonstrated notable H2O2 scavenging activity. researchgate.net This suggests that the tetralone scaffold, particularly with methoxy (B1213986) substitutions, may contribute to mitigating oxidative stress.

The antimicrobial properties of compounds structurally related to 5-Chloro-8-methoxyl-2-tetralone often involve the disruption of bacterial integrity. One proposed mechanism, observed in halogenated 8-hydroxyquinolines, is the chelation of essential metal ions like iron, thereby depriving microbes of vital nutrients. nih.gov A more complex "push-and-pull" mechanism has been suggested for an iron complex of 8-hydroxyquinoline, which involves both transporting excess iron into the bacterial cell ("push") and chelating other essential intracellular metal ions ("pull"). mdpi.com

Direct damage to the bacterial cell membrane is another key antimicrobial strategy. Studies on various antimicrobial agents have shown that they can increase the permeability of both Gram-negative and Gram-positive bacterial membranes, leading to leakage of cellular contents and cell death. nih.govnih.gov For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to disrupt membrane integrity and permeability, leading to DNA leakage and the disruption of the respiratory chain in susceptible microbes. nih.gov Scanning electron microscopy has visually confirmed severe physiological damage to the cell membranes of bacteria treated with such compounds. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

The biological activity of tetralone derivatives is highly dependent on the nature and position of their functional groups. SAR studies provide crucial insights into how specific substitutions influence efficacy and potency.

The presence and position of a halogen atom, such as chlorine, can be critical for the biological activity of these compounds. In a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, halogen substituents (including chloro) at the 5-position of the indole ring were found to be essential for potent 5-HT6 receptor agonist properties. nih.gov Similarly, for a derivative of indolo[2,3-b]quinoline, the introduction of a chlorine atom at the 2-position was identified as an important factor for its enhanced cytotoxic effects against colorectal cancer cells. nih.gov These findings underscore the significant role that halogenation plays in modulating the interaction of these molecules with their biological targets.

| Structural Modification | Compound Class | Impact on Biological Activity | Reference |

| Halogen Substitution | 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Essential for potent 5-HT6 receptor agonist properties. | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Contributed to enhanced cytotoxicity in cancer cells. | nih.gov | |

| Methoxy Group Placement | Trifluoromethyl methoxyphenyl β-diketone copper complexes | Affects spatial structure, target selectivity, and antimicrobial/cytotoxic activity. | mdpi.com |

| 18F-labeled benzyl (B1604629) triphenylphosphonium cations | Significant effect on myocardium uptake and pharmacokinetics. | nih.gov | |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Important for cytotoxic effects. | nih.gov |

Effects of Remote Substituents and Core Modifications on Interaction Profiles

The biological activity of tetralone derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the core tetralone structure. While specific research on the remote substituents of this compound is limited, broader studies on related compounds provide valuable insights into potential structure-activity relationships (SAR).

The presence of a chloro group at the C-5 position and a methoxy group at the C-8 position are considered significant for the cytotoxic effects of related compounds. For instance, in a study on an indolo[2,3-b]quinoline derivative, the presence of a 2-chloro and an 8-methoxy substituent was found to be important for its cytotoxic activity against colorectal cancer cells. nih.gov This suggests that these groups in this compound are likely key to its biological interaction profile.

General findings on tetralone derivatives indicate that electron-withdrawing groups can enhance certain biological activities. For example, some tetralone derivatives with electron-withdrawing groups have demonstrated moderate to significant antifungal effects, whereas those with electron-donating groups showed no such activity. This suggests that the electron-withdrawing nature of the chlorine atom in this compound could be a critical determinant of its biological function.

Core modifications of the tetralone scaffold are a key area of synthetic exploration to generate novel bioactive molecules. researchgate.net These modifications can include altering the size of the non-aromatic ring or introducing heteroatoms, which can lead to significant changes in the compound's three-dimensional shape and electronic properties, thereby affecting its interaction with biological targets.

Table 1: Hypothetical Effects of Substituent Modifications on the Biological Profile of this compound Derivatives

| Modification | Position | Substituent Type | Predicted Effect on a Hypothetical Biological Target |

| Remote Substituent | C-6 or C-7 | Electron-donating group (e.g., -CH3) | May decrease activity based on general tetralone SAR |

| Remote Substituent | C-6 or C-7 | Electron-withdrawing group (e.g., -NO2) | May increase activity based on general tetralone SAR |

| Core Modification | Non-aromatic ring | Introduction of a heteroatom (e.g., Nitrogen) | Significant alteration of biological activity profile |

| Core Modification | Aromatic ring | Replacement of benzene (B151609) with a heterocycle | Potential for novel biological activities |

Note: This table is based on general principles of medicinal chemistry and findings from related tetralone structures, as specific data for this compound derivatives is not currently available.

Comparative Analysis of Biological Profiles with Structurally Related Tetralone Scaffolds

The tetralone scaffold is a common feature in a variety of biologically active compounds, including natural products and synthetic molecules with antibacterial, antifungal, and anticancer properties. nih.gov A comparative analysis of the biological profile of this compound with other tetralone derivatives is crucial for understanding its unique properties and potential therapeutic applications.

Table 2: Comparative Biological Activities of Different Tetralone Scaffolds

| Compound | Key Structural Features | Reported Biological Activity |

| This compound | 5-Chloro, 8-Methoxy substitution | (Hypothesized) Cytotoxic, Antifungal |

| Unsubstituted 2-Tetralone (B1666913) | Basic tetralone scaffold | Precursor for various derivatives |

| 6-Substituted α-Tetralone Derivatives | Substitution at the C-6 position | MAO-A and MAO-B inhibition |

| Tetralone-based chalcones | Chalcone moiety attached to tetralone | Anticancer, Anti-inflammatory |

Note: The biological activity for this compound is hypothesized based on related structures, as specific comprehensive studies are not widely available. The activities of other scaffolds are based on published research on those specific classes of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-8-methoxy-2-tetralone, and how is its structural purity validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation followed by regioselective chlorination. Characterization relies on ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and chloro groups) and mass spectrometry (MS) for molecular weight verification. For crystalline samples, X-ray diffraction (XRD) resolves stereochemical ambiguities. Storage at 0–6°C is advised to prevent degradation, based on handling protocols for structurally similar tetralones .

Q. What stability considerations are critical for handling 5-Chloro-8-methoxy-2-tetralone in experimental workflows?

- Methodological Answer : The compound’s stability depends on avoiding prolonged exposure to light, moisture, and elevated temperatures. Use argon/vacuum sealing for long-term storage, as recommended for analogs like 6-Methoxy-2-tetralone . Monitor degradation via HPLC-UV with a C18 column (methanol/water mobile phase) to detect byproducts like dechlorinated or oxidized derivatives.

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the regioselectivity of chlorination during synthesis?

- Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for chlorination at C5 vs. other positions. Compare predicted intermediates with experimental GC-MS data. Cross-validate using isotopic labeling (e.g., ³⁶Cl) to trace reaction pathways. This approach aligns with AI-driven reaction prediction frameworks discussed in computational chemistry literature .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for 5-Chloro-8-methoxy-2-tetralone?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Use variable-temperature NMR to probe conformational changes. For XRD discrepancies, re-crystallize the compound in alternative solvents (e.g., DCM/hexane) and compare unit cell parameters with databases like the Cambridge Structural Database . Reference protocols for quinoline derivatives provide analogous strategies .

Q. What experimental designs are optimal for studying surface-mediated reactivity of 5-Chloro-8-methoxy-2-tetralone in heterogeneous systems?

- Methodological Answer : Employ attenuated total reflectance FTIR (ATR-FTIR) to monitor adsorption/desorption kinetics on silica or metal oxide surfaces. Combine with thermogravimetric analysis (TGA) to quantify thermal stability. For mechanistic insights, use X-ray photoelectron spectroscopy (XPS) to track changes in chlorine oxidation states, paralleling methodologies in indoor surface chemistry studies .

Q. How can researchers systematically address gaps in literature on this compound’s bioactivity or environmental fate?

- Methodological Answer : Conduct a Boolean search using CAS RN 136949-71-8 in SciFinder or Reaxys, filtering for peer-reviewed studies. Prioritize journals specializing in heterocyclic chemistry (e.g., Journal of Organic Chemistry). For novel applications, design structure-activity relationship (SAR) assays comparing its activity with unsubstituted tetralones, using standardized cytotoxicity or enzyme inhibition models.

Data Contradiction & Validation

Q. What strategies validate the compound’s identity when commercial samples lack purity certifications?

- Methodological Answer : Perform two-dimensional NMR (COSY, HSQC) to confirm connectivity and rule out isomers. Cross-check melting points with literature values (if available) or use differential scanning calorimetry (DSC) . For trace impurities, apply LC-MS/MS with MRM (multiple reaction monitoring) for targeted detection of common synthetic byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.